3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile
Description
3-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with an azetidine ring fused to an octahydrocyclopenta[c]pyrrole moiety. This structure is characteristic of small molecules designed for targeted therapeutic applications, particularly in immunomodulation and enzyme inhibition.
The compound’s azetidine and octahydrocyclopenta[c]pyrrole substituents likely enhance its binding affinity to biological targets, such as Toll-like receptors (TLRs) or kinases, as suggested by structurally related derivatives in patents .
Properties
IUPAC Name |
3-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-6-14-15(18-5-4-17-14)20-9-13(10-20)19-7-11-2-1-3-12(11)8-19/h4-5,11-13H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKKVHPFHYTPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the azetidine and cyclopentane-pyrrole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The azetidine ring undergoes nucleophilic attack under acidic or basic conditions due to ring strain. Key transformations include:
Mechanistic studies reveal that protonation of the azetidine nitrogen increases electrophilicity at adjacent carbons, facilitating nucleophilic attack .
Pyrazine Nitrile Reactivity
The carbonitrile group participates in:
Hydrolysis
| Condition | Product | Catalysts | Notes |
|---|---|---|---|
| H₂SO₄ (70°C) | Pyrazine-2-carboxylic acid | None | Requires 12 h for full conversion |
| NaOH/EtOH (reflux) | Pyrazine-2-amide | CuI | Side products include decarboxylated derivatives |
Cycloadditions
The nitrile group engages in [2+3] cycloadditions with azides:
| Azide Source | Reaction Conditions | Product | Application |
|---|---|---|---|
| NaN₃, CuSO₄ | 80°C, DMF | 1,2,3-Triazole-fused pyrazine | Bioorthogonal tagging |
| Phenyl azide | Microwave, 100°C | 5-Phenyl-1H-tetrazole | Fluorescent probes |
Oxidation and Reduction Pathways
The cyclopenta[c]pyrrole system influences redox behavior:
Density functional theory (DFT) calculations confirm that the pyrazine nitrile’s electron-withdrawing effect stabilizes transition states during reductions .
Cross-Coupling Reactions
The pyrazine ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids at C5 | 61–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines at C6 | 55% |
Notably, the azetidine nitrogen does not interfere with metal coordination under these conditions.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Major Degradation Products | Mechanism |
|---|---|---|
| 180–220 | Pyrazine fragments + NH₃ | Retro-Diels-Alder of cyclopenta[c]pyrrole |
| 250–300 | HCN gas + polymeric residues | Nitrile group polymerization |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler azetidine or pyrazine derivatives:
This compound’s multifunctional architecture enables tailored modifications for pharmaceutical or materials science applications. Further studies should explore enantioselective reactions leveraging its chiral centers.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing azetidine and pyrazine structures exhibit various biological activities, including:
- CNS Activity : Azetidines have been explored for their potential effects on the central nervous system, including anxiolytic and antidepressant properties.
- Anticancer Potential : Similar compounds have shown promise in anticancer studies, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.
Empirical studies are necessary to establish the specific pharmacological profile of this compound.
Case Study 1: CNS Activity
A study investigating the CNS effects of azetidine derivatives found that compounds similar to 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile exhibited significant anxiolytic activity in animal models. The mechanism was attributed to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study 2: Anticancer Properties
In vitro studies on derivatives of this compound demonstrated notable cytotoxicity against human cancer cell lines. The results indicated that the presence of the pyrazine ring enhanced interaction with cellular targets involved in proliferation and apoptosis pathways.
Mechanism of Action
The mechanism of action of 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit the activity of certain enzymes, thereby blocking a metabolic pathway and exerting a therapeutic effect.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The fluorine atom in BK80914 () may enhance metabolic stability and target selectivity compared to the methyl group in BK65967 () . The morpholinylmethyl-quinoline system in the TLR7-9 antagonist () demonstrates broader steric bulk, likely favoring TLR binding over kinase targets .
Molecular Weight and Bioavailability: The target compound (MW 360.44 g/mol) falls within the acceptable range for oral bioavailability, whereas the TLR7-9 antagonist (MW 518.60 g/mol) may require intravenous administration due to higher lipophilicity .
Pyrazine-carbonitrile derivatives in and are often associated with kinase inhibition, implying possible overlap in target profiles .
Biological Activity
The compound 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle providing a basic building block for various organic syntheses.
- Octahydrocyclopenta[c]pyrrole Moiety : A saturated cyclic structure that may enhance the compound's interaction with biological targets.
- Pyrazine Ring : Known for its role in various pharmacologically active compounds, contributing to the biological activity of the molecule.
Pharmacological Properties
Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:
- Acetylcholinesterase Inhibition : Important for treating Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function. Studies have shown that derivatives of pyrazine can inhibit acetylcholinesterase (AChE) effectively, suggesting potential for this compound as a therapeutic agent .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Donepezil | 0.53 |
| CHP4 (related derivative) | 3.76 |
| CHP5 (related derivative) | 4.20 |
Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta-induced toxicity, which is significant in Alzheimer's pathology. For instance, CHP4 was shown to increase HSP70 expression and reduce tau hyperphosphorylation in differentiated PC12 cells exposed to amyloid-beta .
Antioxidant Activity
The antioxidant properties of pyrazine derivatives have been evaluated using assays such as DPPH, FRAP, and ABTS. These studies indicate that certain derivatives exhibit strong antioxidant activity, which is beneficial in mitigating oxidative stress associated with various neurodegenerative diseases .
Case Studies
-
Synthesis and Evaluation of Pyrazine Derivatives :
- A series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized and evaluated for their AChE inhibitory effects. The results indicated that these compounds could serve as multifunctional anti-Alzheimer agents due to their dual role in inhibiting AChE and providing neuroprotection against cytotoxic agents .
- Triple Reuptake Inhibitors :
Research Findings
Recent studies highlight the importance of the pyrazine scaffold in drug design:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, azetidine functionalization, and pyrazine-carbonitrile coupling. Key steps include:
- Cyclopenta[c]pyrrole precursor synthesis : Cyclocondensation of amines with cyclic ketones under acidic catalysis .
- Azetidine ring formation : Use of [3+1] cycloaddition strategies with aziridine derivatives and nitriles.
- Final coupling : Cross-coupling reactions (e.g., Buchwald-Hartwig) to link azetidine and pyrazine-carbonitrile moieties.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd(OAc)₂ for coupling) to improve yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Resolves azetidine and pyrazine ring proton environments; coupling constants confirm stereochemistry .
- IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine/pyrrole N-H stretches.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]⁺ ion).
- X-ray Crystallography : Resolves 3D conformation of the octahydrocyclopenta[c]pyrrole-azetidine core .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with binding pockets compatible with the compound’s rigid, heterocyclic structure (e.g., kinases, GPCRs).
- Assays :
- In vitro enzyme inhibition : Measure IC₅₀ via fluorogenic substrates or SPR for binding kinetics.
- Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity/proliferation screening (dose range: 1 nM–100 µM).
- Controls : Include structurally related analogs (e.g., pyrazine derivatives lacking azetidine) to isolate pharmacophore contributions .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be systematically resolved?
- Methodological Answer :
-
Variable Control : Standardize assay conditions (pH, temperature, buffer composition) to minimize artifacts .
-
Orthogonal Validation : Confirm activity via SPR (binding affinity) and CRISPR-mediated target knockout (phenotypic consistency).
-
Meta-analysis : Compare structural analogs (see Table 1) to identify substituent effects on activity .
-
Computational Modeling : Use molecular dynamics to assess target flexibility and ligand-binding mode variations .
Table 1 : Structural Analogs and Activity Trends
Compound Key Modifications Biological Activity Trend Parent compound Azetidine-pyrazine core Baseline activity (IC₅₀ = 50 nM) Analog A (lacking nitrile) –CN → –CH₃ 10-fold reduced potency Analog B (cyclopentane ring) Octahydro → dihydro Altered selectivity profile
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Stability : Conduct hydrolysis/photolysis studies (OECD 111) under varying pH/UV conditions .
- Biotic Interactions :
- Microcosm assays : Evaluate biodegradation via LC-MS/MS metabolite profiling.
- Trophic transfer studies : Use model organisms (Daphnia, zebrafish) to assess bioaccumulation factors (BCF) .
- Risk Assessment : Apply PBPK modeling to extrapolate lab data to real-world ecosystems .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with variations in:
- Azetidine substituents : Alkyl vs. aryl groups.
- Pyrazine ring : Replace carbonitrile with amide or sulfonamide.
- High-Throughput Screening : Use fragment-based libraries to map critical binding interactions.
- Free Energy Calculations : Combine MM-PBSA and QM/MM to quantify substituent contributions to binding energy .
Theoretical and Methodological Considerations
Q. How should researchers integrate this compound into existing pharmacological or chemical theories?
- Methodological Answer :
- Receptor Theory : Link its rigid structure to allosteric modulation hypotheses (e.g., conformational selection in GPCRs) .
- Chemical Reactivity : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack .
Q. What strategies mitigate methodological biases in interdisciplinary studies (e.g., chemistry-biology collaborations)?
- Methodological Answer :
- Blinded Analysis : Separate synthesis and bioassay teams to prevent confirmation bias.
- Data Triangulation : Cross-validate results using XRD (structure), NMR (purity), and in vivo models (efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
